dl-Alanyl-dl-asparagine

Übersicht

Beschreibung

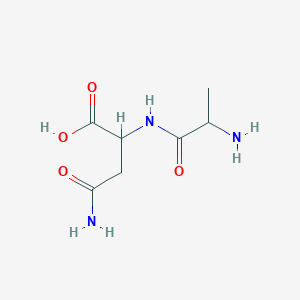

dl-Alanyl-dl-asparagine (CAS: 1999-41-3) is a dipeptide composed of dl-alanine and dl-asparagine residues. Its molecular formula is C₇H₁₃N₃O₄, with a molecular weight of 203.2 g/mol . Key physical properties include:

- Density: 1.355 g/cm³

- Boiling Point: 595.6°C

- Flash Point: 314°C

- Refractive Index: 1.535

This compound is structurally characterized by an amide bond linking the carboxyl group of dl-alanine to the amino group of dl-asparagine. Its synthesis often involves coupling reactions, such as those using precursors like maleic anhydride or diethyl aspartate, as noted in its synthetic pathways .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of dl-Alanyl-dl-asparagine typically involves the coupling of dl-alanine and dl-asparagine. This can be achieved through peptide bond formation using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature .

Industrial Production Methods: In an industrial setting, the production of this compound may involve solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). These methods allow for the efficient and scalable production of the compound with high purity. The use of automated peptide synthesizers can further streamline the process .

Analyse Chemischer Reaktionen

Types of Reactions: dl-Alanyl-dl-asparagine can undergo various chemical reactions, including:

Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions to yield the constituent amino acids.

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions:

Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.

Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in aqueous or organic solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Hydrolysis: Alanine and asparagine.

Oxidation: Oxo derivatives of alanine and asparagine.

Substitution: N-substituted derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Biochemical Studies

- Ala-Asn serves as a model compound in studies of peptide bond formation and hydrolysis. It is instrumental in developing new synthetic methodologies for peptide synthesis.

- It acts as a substrate for enzyme kinetics studies, particularly for peptidases and proteases, allowing researchers to investigate enzyme specificity and activity.

2. Cancer Research

- The compound has been investigated for its potential anticancer properties. Specifically, it plays a role in the mechanism of L-asparaginase, an enzyme used in treating acute lymphoblastic leukemia (ALL) by depleting asparagine levels in cancer cells .

- Research indicates that Ala-Asn may enhance our understanding of the interactions between L-asparaginase and tumor cells, providing insights into cancer metabolism .

3. Nutritional Applications

- Dipeptides like Ala-Asn are more readily absorbed than free amino acids, which enhances their bioavailability. This characteristic makes Ala-Asn a candidate for nutritional supplements aimed at improving amino acid uptake .

- Studies suggest that supplementation with Ala-Asn can support protein synthesis more effectively than individual amino acids alone .

Medical Applications

1. Drug Development

- Ala-Asn is utilized in the design and testing of peptide-based drugs. Its structure allows researchers to study pharmacokinetics and pharmacodynamics relevant to therapeutic peptides.

- The compound's interactions with biological systems make it a valuable tool for developing new treatments targeting specific diseases.

2. Immunomodulatory Effects

- Preliminary studies suggest that Ala-Asn may modulate immune responses, particularly influencing the activity of natural killer (NK) cells. This potential opens avenues for further research into its role in immune health.

Industrial Applications

1. Specialty Chemicals Production

- In industrial settings, Ala-Asn is employed as a building block for synthesizing more complex molecules. Its unique properties facilitate the development of specialty chemicals used across various sectors.

Case Studies and Research Findings

Several studies highlight the biological activities and applications of Ala-Asn:

| Biological Activity | Mechanism/Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis via L-asparaginase | Balasubramanian et al., 2013 |

| Nutritional Absorption | Enhanced uptake compared to free amino acids | Frontiers in Microbiology |

| Immunomodulation | Potential enhancement of NK cell activity | Ogawa et al., 2006 |

- Anticancer Activity : A study by Balasubramanian et al. demonstrated that L-asparaginase treatment led to significant depletion of asparagine in leukemia cells, highlighting Ala-Asn's relevance in cancer therapy .

- Nutritional Supplementation : Research indicates that dipeptides like Ala-Asn improve nutrient absorption, supporting overall health and performance, particularly in athletes .

- Immunomodulatory Activity : While direct evidence for Ala-Asn's effects on immune function is limited, related studies suggest that dipeptides can enhance immune responses, warranting further investigation into Ala-Asn's potential .

Wirkmechanismus

The mechanism of action of dl-Alanyl-dl-asparagine involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate for peptidases, which catalyze the hydrolysis of the peptide bond, releasing the constituent amino acids. These amino acids can then participate in various metabolic pathways, contributing to protein synthesis and other cellular processes .

Vergleich Mit ähnlichen Verbindungen

Amino Acid Components: dl-Asparagine and dl-Aspartic Acid

dl-Asparagine

- Molecular Formula : C₄H₈N₂O₃

- Molecular Weight: 132.12 g/mol (anhydrous); 221.22 g/mol (monohydrate, C₇H₁₅N₃O₅)

- Key Properties : Soluble in water, with applications in cell culture media and protein synthesis.

dl-Aspartic Acid

- CAS : 617-45-8

- Molecular Formula: C₄H₇NO₄

- Molecular Weight : 133.10 g/mol

- Applications : Used in pharmaceutical intermediates and as a precursor for biodegradable polymers .

Comparison Table 1: Amino Acid Components

| Property | dl-Alanyl-dl-Asparagine | dl-Asparagine (Anhydrous) | dl-Aspartic Acid |

|---|---|---|---|

| Molecular Formula | C₇H₁₃N₃O₄ | C₄H₈N₂O₃ | C₄H₇NO₄ |

| Molecular Weight (g/mol) | 203.2 | 132.12 | 133.10 |

| Boiling Point (°C) | 595.6 | Not reported | 324 (decomposes) |

| Key Applications | Peptide research | Biochemical studies | Pharmaceuticals |

Structural Analogs: Dipeptides

This compound belongs to a class of dipeptides with mixed dl-configurations. Other analogs include:

- dl-Alanyl-dl-alanine (CAS: N/A): Simpler dipeptide with two alanine residues .

- dl-Alanyl-dl-leucine (CAS: N/A): Features a hydrophobic leucine residue, altering solubility .

Comparison Table 2: Dipeptide Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| This compound | C₇H₁₃N₃O₄ | 203.2 | Contains asparagine's amide group |

| dl-Alanyl-dl-alanine | C₆H₁₂N₂O₃ | 160.17 | Hydrophilic, simpler structure |

| dl-Alanyl-dl-leucine | C₉H₁₈N₂O₃ | 202.25 | Hydrophobic side chain |

Hydrated Forms and Stability

- dl-Asparagine Monohydrate (CAS: 194801-69-9): Hydrated form with increased molecular weight (221.22 g/mol) and altered solubility .

- This compound lacks a reported hydrated form but exhibits high thermal stability due to its boiling point (595.6°C) .

Biologische Aktivität

dl-Alanyl-dl-asparagine (Ala-Asn) is a dipeptide composed of the amino acids alanine and asparagine. It has garnered attention in various fields, including biochemistry, pharmacology, and nutrition, due to its potential biological activities. This article explores the biological activity of Ala-Asn, emphasizing its enzymatic interactions, therapeutic applications, and research findings.

Ala-Asn is characterized by its unique structure, which allows it to participate in various biochemical processes. As a substrate for peptidases and proteases, it plays a crucial role in enzyme-substrate interactions. The hydrolysis of Ala-Asn by these enzymes results in the release of its constituent amino acids, which can then be utilized in protein synthesis or energy production.

The mechanism of action of Ala-Asn involves interactions with specific molecular targets such as enzymes and receptors. This dipeptide can influence metabolic pathways by modulating the activity of enzymes involved in amino acid metabolism. For instance, studies have shown that Ala-Asn can enhance the activity of certain peptidases, thereby facilitating the breakdown of peptides into free amino acids .

Biological Activities

1. Anticancer Properties:

Ala-Asn has been investigated for its potential anticancer effects, particularly in the context of leukemia treatment. The enzyme L-asparaginase, which catalyzes the conversion of asparagine to aspartic acid, is a critical component in treating acute lymphoblastic leukemia (ALL). By depleting asparagine levels in the bloodstream, L-asparaginase induces apoptosis in cancer cells that are unable to synthesize sufficient asparagine . Research indicates that Ala-Asn may serve as a model compound for studying enzyme interactions related to L-asparaginase activity and its effects on tumor cells .

2. Nutritional Role:

As a dipeptide, Ala-Asn may also have implications in nutrition. Dipeptides are known to be more readily absorbed than free amino acids, potentially enhancing their bioavailability. This characteristic makes Ala-Asn a candidate for use in nutritional supplements aimed at improving amino acid uptake in various populations, including athletes and individuals with specific dietary needs.

3. Immunomodulatory Effects:

Emerging studies suggest that Ala-Asn might play a role in modulating immune responses. Dipeptides have been shown to influence the activity of natural killer (NK) cells and other immune components. Although specific research on Ala-Asn's immunomodulatory effects is limited, its structural similarity to other bioactive peptides warrants further investigation .

Case Studies and Research Findings

Several studies have explored the biological activities of Ala-Asn:

- Study on Anticancer Activity: A study by Balasubramanian et al. (2013) demonstrated that L-asparaginase treatment led to significant depletion of asparagine in cultured leukemia cells, resulting in increased cell death. The study highlighted the importance of amino acid metabolism in cancer therapy and suggested that compounds like Ala-Asn could be crucial for understanding these mechanisms .

- Nutritional Supplementation Research: Research on dipeptides indicates that they can enhance protein synthesis more effectively than free amino acids alone. A study published in Frontiers in Microbiology discussed how dietary peptides could improve nutrient absorption and utilization, thereby supporting overall health and performance .

- Immunomodulatory Activity: In a study examining the effects of various dipeptides on immune function, researchers found that certain peptides could enhance NK cell activity in vitro. While direct evidence for Ala-Asn's effects was not provided, the findings support the potential for further exploration into its immunomodulatory properties .

Data Table: Comparison of Biological Activities

| Biological Activity | Mechanism/Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis via L-asparaginase | Balasubramanian et al., 2013 |

| Nutritional Absorption | Enhanced uptake compared to free AAs | Frontiers in Microbiology |

| Immunomodulation | Potential enhancement of NK cell activity | Ogawa et al., 2006 |

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing dl-Alanyl-dl-asparagine, and what factors influence yield optimization?

Synthesis of this compound typically involves solid-phase peptide synthesis (SPPS) or solution-phase coupling. Key factors affecting yield include reaction temperature (20–25°C ideal), pH control (6.5–7.5 for amide bond stability), and the use of coupling agents like HBTU or DCC. The linear molecular formula (C₇H₁₅N₃O₅) suggests careful stoichiometric balancing of alanine and asparagine residues is critical . Post-synthesis purification via HPLC or recrystallization (using aqueous ethanol) is recommended to isolate the monohydrate form .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

Structural validation requires a combination of:

- Nuclear Magnetic Resonance (NMR) : To confirm backbone connectivity and stereochemistry (e.g., distinguishing dl- vs. l/d-forms) .

- Mass Spectrometry (MS) : For molecular weight verification (observed m/z ~221.215) .

- Fourier-Transform Infrared Spectroscopy (FTIR) : To identify functional groups (e.g., amide I band at ~1650 cm⁻¹) .

- X-ray Crystallography : Resolves hydration state and hydrogen-bonding networks in the monohydrate form .

Q. How does the hydration state of this compound affect its stability under varying storage conditions?

The monohydrate form (C₇H₁₅N₃O₅·H₂O) is hygroscopic and prone to deliquescence under high humidity. Stability studies recommend storage at 4°C in desiccated environments (relative humidity <30%) to prevent hydrolysis of the amide bond. Thermogravimetric analysis (TGA) shows dehydration occurs at 80–100°C, altering crystallinity and solubility .

Advanced Research Questions

Q. How can researchers design experiments to investigate the enzymatic interactions of this compound in cellular models?

- Experimental Design : Use in vitro assays with proteases (e.g., trypsin or aminopeptidases) to evaluate cleavage kinetics. Monitor hydrolysis via HPLC or fluorometric assays .

- Cell-Based Studies : Incorporate isotopic labeling (e.g., ¹⁵N-asparagine) to track metabolic incorporation in T-cell activation models, referencing asparagine’s role in LCK signaling .

- Controls : Include l-asparagine and dl-alanine analogs to isolate stereospecific effects .

Q. What methodologies are recommended for resolving contradictions in reported thermodynamic data for this compound?

- Comparative Analysis : Replicate studies using identical buffers and temperatures (e.g., 25°C in 10 mM phosphate buffer) to isolate variables .

- Advanced Calorimetry : Use isothermal titration calorimetry (ITC) to measure binding affinities, ensuring purity >98% to avoid confounding impurities .

- Statistical Reconciliation : Apply Bayesian meta-analysis to assess variability across studies, prioritizing datasets with disclosed raw data .

Q. How should a literature review be structured to address gaps in the understanding of this compound’s role in peptide synthesis?

- Framework : Follow the PICO (Population, Intervention, Comparison, Outcome) model:

- Population: Synthetic dipeptides.

- Intervention: Use of this compound as a building block.

- Comparison: Efficacy vs. l/l- or d/d-isomers.

- Outcome: Yield, stereochemical purity, and biocompatibility .

Q. Methodological Considerations

- Reproducibility : Adhere to Nature Research’s guidelines for reporting sample sizes (n), statistical tests (e.g., ANOVA with Tukey post-hoc), and raw data deposition .

- Ethical Compliance : Ensure proper handling and disposal per SDS guidelines (e.g., avoiding inhalation of dust particles) .

- Data Interpretation : Use effect size metrics (Cohen’s d, Pearson’s r) to contextualize findings beyond p-values .

Eigenschaften

IUPAC Name |

4-amino-2-(2-aminopropanoylamino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O4/c1-3(8)6(12)10-4(7(13)14)2-5(9)11/h3-4H,2,8H2,1H3,(H2,9,11)(H,10,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCUAQNUWXLYFRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC(=O)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80941962 | |

| Record name | N-(2-Amino-1-hydroxypropylidene)-4-iminohomoserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80941962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31796-57-3, 1999-41-3, 20051-99-4 | |

| Record name | NSC186899 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186899 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1999-41-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102768 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC89657 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89657 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Amino-1-hydroxypropylidene)-4-iminohomoserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80941962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.